molecular formula C12H18OSi B15177006 2-Phenyl-1-propenyl trimethylsilyl ether CAS No. 51075-23-1

2-Phenyl-1-propenyl trimethylsilyl ether

Cat. No.: B15177006
CAS No.: 51075-23-1
M. Wt: 206.36 g/mol
InChI Key: VUMGCZGDSNWOKF-KHPPLWFESA-N
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Description

2-Phenyl-1-propenyl trimethylsilyl ether is an organic compound with the molecular formula C12H18OSi. It is a silyl ether derivative of 2-phenyl-1-propenol, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is often used in organic synthesis as a protective group for alcohols and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1-propenyl trimethylsilyl ether can be synthesized through the silylation of 2-phenyl-1-propenol. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-propenyl trimethylsilyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Phenyl-1-propenyl trimethylsilyl ether is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-propenyl trimethylsilyl ether primarily involves its role as a protective group. The trimethylsilyl group stabilizes the molecule by preventing the hydroxyl group from participating in reactions. This protection is crucial in multi-step organic syntheses where selective reactivity is required .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1-propenol: The parent alcohol from which the silyl ether is derived.

    Trimethylsilyl ethers: A broad class of compounds where the hydroxyl group is replaced by a trimethylsilyl group.

Uniqueness

2-Phenyl-1-propenyl trimethylsilyl ether is unique due to its specific structure, which combines the reactivity of the phenyl and propenyl groups with the protective nature of the trimethylsilyl group. This combination makes it particularly useful in selective organic syntheses .

Properties

CAS No.

51075-23-1

Molecular Formula

C12H18OSi

Molecular Weight

206.36 g/mol

IUPAC Name

trimethyl-[(Z)-2-phenylprop-1-enoxy]silane

InChI

InChI=1S/C12H18OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-10H,1-4H3/b11-10-

InChI Key

VUMGCZGDSNWOKF-KHPPLWFESA-N

Isomeric SMILES

C/C(=C/O[Si](C)(C)C)/C1=CC=CC=C1

Canonical SMILES

CC(=CO[Si](C)(C)C)C1=CC=CC=C1

Origin of Product

United States

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